Methyl 5-bromo-4-methylthiophene-2-carboxylate
Description
Methyl 5-bromo-4-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom and a methyl ester group
Properties
IUPAC Name |
methyl 5-bromo-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWZFHRMQRWEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383709 | |
| Record name | Methyl 5-bromo-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54796-47-3 | |
| Record name | Methyl 5-bromo-4-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-4-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting from 3-Methylthiophene Derivatives
A typical route involves bromination of 3-methylthiophene derivatives to introduce bromine at the 5-position, followed by carboxylation and esterification steps.
- Bromination : Using N-bromosuccinimide (NBS) or bromine in acetic acid at low temperatures (0–5 °C) selectively brominates the 5-position of 4-methylthiophene derivatives without overbromination or side reactions.
- Carboxylation : Carboxyl functionality can be introduced via Grignard formation at the 2-position followed by carbonation with CO₂ or via palladium-catalyzed carbonylation under CO pressure in alcohol solvents such as methanol or ethanol.
- Esterification : The carboxylic acid intermediate is esterified with methanol, often using thionyl chloride (SOCl₂) to form the acid chloride intermediate, which reacts with methanol to yield the methyl ester.
Direct Esterification of 5-Bromo-4-methylthiophene-2-carboxylic Acid
An alternative approach involves direct esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC and DMAP) under reflux conditions.
Detailed Stepwise Synthesis Example
Reaction Conditions and Yields
Mechanistic and Regioselectivity Considerations
- Bromination : The presence of the methyl group at the 4-position directs bromination to the 5-position due to electronic and steric effects. Low-temperature conditions and use of NBS in non-protic solvents help avoid polybromination.
- Carboxylation : The formation of the 2-thienyl Grignard intermediate allows for selective introduction of the carboxyl group at the 2-position. Pd-catalyzed carbonylation under CO pressure offers an alternative route that can directly form the ester, simplifying purification.
- Esterification : Conversion of the acid to acid chloride using SOCl₂ enhances reactivity towards methanol, improving esterification efficiency and product purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Bromination → Grignard → Carboxylation → Esterification | Stepwise control, high regioselectivity | High purity; adaptable to scale-up | Multi-step, requires inert atmosphere for Grignard |
| Bromination → Pd-catalyzed Carbonylation (direct ester formation) | Fewer steps, direct ester formation | Simplified process; good yields | Requires Pd catalyst and CO handling |
| Direct Esterification of Acid | Simple esterification | Straightforward, uses common reagents | Requires prior acid synthesis; potential side reactions |
Research Findings and Practical Notes
- The selective bromination is critical for obtaining the desired 5-bromo substitution without overbromination or substitution at other ring positions.
- Pd-catalyzed carbonylation methods have been demonstrated to be efficient for introducing the ester group directly, reducing the number of synthetic steps and improving overall yield.
- Reaction monitoring is typically performed using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to track conversion and purity.
- Purification is generally achieved through recrystallization or column chromatography , depending on scale and purity requirements.
- Industrial scale synthesis often employs continuous flow reactors and optimized conditions to maximize yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 5-substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Antimicrobial Activity
Methyl 5-bromo-4-methylthiophene-2-carboxylate has demonstrated notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 20 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The compound's mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of cell wall synthesis, although specific pathways require further investigation .
Anticancer Potential
Research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds similar to this compound have shown selective cytotoxicity towards prostate cancer cell lines, indicating potential as a chemotherapeutic agent .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromine and carboxylate groups facilitate various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules.
- Esterification Reactions : It can participate in esterification reactions to form new esters.
Synthetic Routes
The synthesis typically involves the bromination of thiophene derivatives followed by esterification reactions. The compound's reactivity is influenced by the presence of both bromine and carboxylate groups, making it a valuable intermediate in organic synthesis .
Material Science
In material science, this compound is utilized in the development of advanced materials. Its unique chemical structure allows for modifications that enhance material properties such as conductivity and stability.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into conductive polymer matrices can improve electrical conductivity and thermal stability. This application is crucial for developing next-generation electronic devices and sensors .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting the compound’s overall activity .
Comparison with Similar Compounds
Methyl 5-bromo-2-thiophenecarboxylate: Lacks the methyl group at the 4-position.
Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate: Contains a cyano group instead of a methyl group.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a pyrimidine ring instead of a thiophene ring.
Uniqueness: Methyl 5-bromo-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the bromine and methyl ester groups on the thiophene ring. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
Methyl 5-bromo-4-methylthiophene-2-carboxylate (MBMT) is a thiophene derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MBMT, including its mechanisms of action, pharmacological properties, and potential applications in drug development.
Chemical Structure and Properties
MBMT is characterized by the following structural features:
- Molecular Formula : C6H5BrO2S
- Molecular Weight : Approximately 221.07 g/mol
- Functional Groups :
- Bromine atom at the 5-position of the thiophene ring
- Methyl group at the 4-position
- Carboxylate ester functional group at the 2-position
These structural elements contribute to its unique chemical properties and biological activities.
1. Antimicrobial Activity
Research indicates that MBMT exhibits significant antimicrobial properties, particularly against various strains of bacteria, including drug-resistant Escherichia coli. The compound's structure enables it to interact with bacterial cell membranes, potentially disrupting cellular processes and inhibiting growth.
2. Interaction with Biological Targets
Thiophene derivatives, including MBMT, are known to interact with several biological targets. The presence of the bromine atom and ester group enhances its reactivity and ability to form complexes with proteins or enzymes involved in critical biochemical pathways.
Pharmacological Properties
The pharmacological profile of MBMT suggests its potential as a therapeutic agent:
- Absorption and Bioavailability : Studies suggest that MBMT has high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating good bioavailability for systemic effects.
- Biochemical Pathways : It has been shown to influence various biochemical pathways, leading to diverse downstream effects that may include anti-inflammatory responses and enzyme inhibition .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of MBMT against multiple bacterial strains. Results demonstrated that MBMT effectively inhibited the growth of resistant strains, highlighting its potential as an alternative therapeutic agent in combating bacterial infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Enzyme Inhibition
Another research investigation focused on the enzyme inhibition properties of MBMT. The compound was tested against specific enzymes involved in inflammation pathways. It showed promising results in inhibiting these enzymes, suggesting potential applications in treating inflammatory diseases.
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 8.5 |
| LOX | 7.2 |
Q & A
Basic: What are the recommended synthetic routes and characterization methods for Methyl 5-bromo-4-methylthiophene-2-carboxylate?
Answer:
Synthesis typically involves bromination of a pre-functionalized thiophene scaffold. A common approach includes:
Esterification : Reacting 5-bromo-4-methylthiophene-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure compound.
Characterization:
- NMR : Assign signals using - and -NMR. The methyl ester group appears as a singlet (~3.8 ppm for ; ~165 ppm for ). The thiophene ring protons show splitting patterns dependent on substituent positions.
- Mass Spectrometry : Exact mass = 233.9350 (C₇H₇BrO₂S, [M]⁺), confirmed via high-resolution MS .
- IR : Ester carbonyl stretch at ~1700 cm⁻¹; C-Br stretch ~550 cm⁻¹.
For reproducibility, document solvent ratios, reaction temperatures, and column conditions rigorously .
Advanced: How can crystallographic data resolve conformational ambiguities in the thiophene ring?
Answer:
The thiophene ring’s puckering can be analyzed using Cremer-Pople parameters (amplitude , phase angle ) derived from X-ray diffraction
Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Refinement : Employ SHELXL (via Olex2 interface) for least-squares refinement. The methyl and bromine substituents may induce non-planarity, quantified by (typically 0.1–0.3 Å for thiophenes) .
Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight deviations from planarity. Compare with DFT-optimized geometries to validate experimental trends .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The C-Br bond serves as a site for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille):
Catalytic System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O.
Optimization : Monitor reaction progress via TLC. The electron-withdrawing ester group meta to Br enhances oxidative addition efficiency.
Byproduct Analysis : GC-MS identifies debrominated side products, which can be minimized by controlling reaction temperature (60–80°C) .
Advanced: What electronic effects arise from the methyl and ester groups in electrophilic substitution?
Answer:
- Methyl Group : Electron-donating (+I effect) directs electrophiles to the 5-position (para to Br).
- Ester Group : Electron-withdrawing (-M effect) deactivates the ring, slowing substitution but favoring meta-directing in competitive reactions.
Experimental Validation:
- Nitration : React with HNO₃/H₂SO₄. LC-MS analysis shows predominant 3-nitro substitution (ortho to ester).
- Computational Modeling : HOMO/LUMO maps (Gaussian 09, B3LYP/6-311+G(d,p)) confirm charge distribution trends .
Advanced: How to address discrepancies in melting points or spectral data between synthetic batches?
Answer:
Purity Assessment : Re-run HPLC (C18 column, acetonitrile/water) to check for unreacted starting material or ester hydrolysis products.
Polymorphism Screening : Perform DSC to detect crystalline polymorphs; recrystallize from toluene/hexane to isolate the most stable form.
Spectral Reassignment : Compare -NMR with DEPT-135 to confirm signal assignments, especially if rotamers (due to ester rotation) complicate splitting .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to volatile organic solvents (e.g., DCM, THF).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Collect brominated waste separately for halogen-specific treatment.
- Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
